molecular formula C12H11NO4S2 B052122 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide CAS No. 118976-97-9

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide

Cat. No. B052122
M. Wt: 297.4 g/mol
InChI Key: CNGDZXAWOIPFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide, also known as MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBS is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure.

Mechanism Of Action

The mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). Carbonic anhydrase is an enzyme that plays a role in regulating the pH of cells and tissues, while MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes by 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide may have therapeutic benefits in certain diseases.

Biochemical And Physiological Effects

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can inhibit the activity of carbonic anhydrase and MMPs, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can reduce tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is its low solubility in water, which may limit its use in certain experiments. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide also has limited bioavailability and may require additional modifications to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its applications in material science, such as the synthesis of organic semiconductors and other functional materials. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide and its effects on various enzymes and pathways.

Scientific Research Applications

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a building block for the synthesis of organic semiconductors and other functional materials. In biochemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a probe for the detection of enzymes and other biomolecules.

properties

CAS RN

118976-97-9

Product Name

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide

Molecular Formula

C12H11NO4S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-methoxybenzoyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H11NO4S2/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

CNGDZXAWOIPFFX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

melting_point

174.0 °C

solubility

3.36e-05 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.98 g (0.01 mol) of product from Step B suspended in 75 ml CH2Cl2 was added excess thionyl chloride and the resulting suspension was stirred, and heated at reflux for 1.5 hours to give a homogeneous solution. The thionyl chloride was evaporated and the residue was extracted with CHCl3 after ice had been added. The organic extract was washed with brine, dried and the solvent evaporated to give a yellow oil. This was taken up in acetone and treated with 5 ml of concentrated NH4OH dropwise. After stirring for 15 minutes, this was extracted with chloroform and the extract was dried. Filtration and evaporation of the solvent gave the desired product as a yellow solid, m.p. 173°-175° C.
Quantity
2.98 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Five

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